Cas no 1499031-13-8 (4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid)
4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid
- 1499031-13-8
- EN300-1790303
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- Inchi: 1S/C11H15NO4/c1-7-9(8(2)16-12-7)11(10(13)14)3-5-15-6-4-11/h3-6H2,1-2H3,(H,13,14)
- InChI Key: OQERCKPQMVCOOC-UHFFFAOYSA-N
- SMILES: O1CCC(C(=O)O)(C2C(C)=NOC=2C)CC1
Computed Properties
- Exact Mass: 225.10010796g/mol
- Monoisotopic Mass: 225.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 72.6Ų
4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1790303-0.05g |
4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid |
1499031-13-8 | 0.05g |
$1080.0 | 2023-09-19 | ||
| Enamine | EN300-1790303-0.1g |
4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid |
1499031-13-8 | 0.1g |
$1131.0 | 2023-09-19 | ||
| Enamine | EN300-1790303-0.25g |
4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid |
1499031-13-8 | 0.25g |
$1183.0 | 2023-09-19 | ||
| Enamine | EN300-1790303-0.5g |
4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid |
1499031-13-8 | 0.5g |
$1234.0 | 2023-09-19 | ||
| Enamine | EN300-1790303-1.0g |
4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid |
1499031-13-8 | 1g |
$1286.0 | 2023-06-03 | ||
| Enamine | EN300-1790303-2.5g |
4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid |
1499031-13-8 | 2.5g |
$2520.0 | 2023-09-19 | ||
| Enamine | EN300-1790303-5.0g |
4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid |
1499031-13-8 | 5g |
$3728.0 | 2023-06-03 | ||
| Enamine | EN300-1790303-10.0g |
4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid |
1499031-13-8 | 10g |
$5528.0 | 2023-06-03 | ||
| Enamine | EN300-1790303-1g |
4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid |
1499031-13-8 | 1g |
$1286.0 | 2023-09-19 | ||
| Enamine | EN300-1790303-5g |
4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid |
1499031-13-8 | 5g |
$3728.0 | 2023-09-19 |
4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid
Research Briefing on 4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid (CAS: 1499031-13-8)
In recent years, the compound 4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid (CAS: 1499031-13-8) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic carboxylic acid derivative, characterized by its unique oxazole and oxane moieties, has shown promising potential as a building block for drug discovery and as a modulator of biological targets. The following briefing synthesizes the latest research findings on this compound, focusing on its synthesis, pharmacological properties, and applications in drug development.
The synthesis of 4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid has been optimized in recent studies to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel multi-step synthetic route involving the condensation of dimethyloxazole with oxane-4-carboxylic acid precursors under mild catalytic conditions. The reported method achieved a yield of 78% with high enantiomeric purity, making it suitable for scalable production. The compound's structural features, including its rigid oxane ring and electron-rich oxazole group, contribute to its ability to interact with biological targets such as enzymes and receptors.
Pharmacological investigations have revealed that 4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid exhibits notable activity as an inhibitor of inflammatory signaling pathways. A preclinical study published in Bioorganic & Medicinal Chemistry Letters demonstrated its efficacy in suppressing NF-κB activation in macrophage cells, with an IC50 value of 3.2 µM. This anti-inflammatory activity, coupled with low cytotoxicity (CC50 > 100 µM in HEK293 cells), positions the compound as a potential lead for developing new therapeutics for chronic inflammatory diseases.
Further research has explored the compound's utility as a versatile intermediate in medicinal chemistry. Its carboxylic acid functionality allows for straightforward derivatization, enabling the creation of amide, ester, and other derivatives with enhanced pharmacological profiles. A 2024 study in ACS Chemical Biology highlighted its use in constructing a library of small molecules targeting G protein-coupled receptors (GPCRs), where it served as a core scaffold for optimizing binding affinity and selectivity.
In conclusion, 4-(dimethyl-1,2-oxazol-4-yl)oxane-4-carboxylic acid (CAS: 1499031-13-8) represents a valuable chemical entity with diverse applications in drug discovery. Its synthetic accessibility, favorable pharmacological properties, and structural versatility make it a compelling subject for ongoing research. Future studies may focus on expanding its therapeutic potential through targeted derivatization and in vivo validation of its biological effects.
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